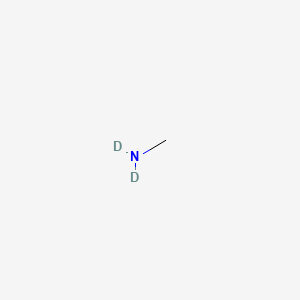

Méthylamine-N,N-d2

Vue d'ensemble

Description

Methylamine-N,N-d2 is a variant of methylamine where the hydrogen atoms attached to the nitrogen are replaced with deuterium (D), an isotope of hydrogen . It has a linear formula of CH3ND2 and a molecular weight of 33.07 .

Molecular Structure Analysis

The molecular structure of Methylamine-N,N-d2 consists of a carbon atom bonded to three hydrogen atoms and a nitrogen atom. The nitrogen atom is further bonded to two deuterium atoms .

Applications De Recherche Scientifique

Méthylamine-N,N-d2: , également connue sous le nom de N,N-didéutérométhanamine, est un composé deutéré qui présente plusieurs applications uniques dans la recherche scientifique. Voici une analyse complète axée sur six applications uniques :

Recherche pharmaceutique

Les composés deutérés comme la this compound sont utilisés dans la recherche pharmaceutique pour étudier le métabolisme des médicaments. En remplaçant les atomes d’hydrogène par du deutérium, les chercheurs peuvent tracer l’absorption, la distribution, le métabolisme et l’excrétion (ADME) des médicaments de manière plus précise .

Science de l’environnement

En science de l’environnement, la this compound peut servir d’étalon interne pour surveiller les polluants. Sa nature deutérée permet une mesure précise des échantillons environnementaux .

Biochimie

Les biochimistes utilisent la this compound pour étudier les voies métaboliques dans les cellules. La présence d’atomes de deutérium facilite le suivi et l’analyse des réactions biochimiques .

Ingénierie de la fusion par confinement inertiel

Les composés partiellement deutérés sont des matériaux essentiels dans l’ingénierie de la fusion par confinement inertiel. Ils sont utilisés dans les matériaux optiques non linéaires pour les dispositifs ICF et dans les polymères pour les cibles de fusion par confinement inertiel laser .

Chimie médicinale

En chimie médicinale, la deutération est employée pour modifier le devenir métabolique des composés physiologiquement actifs. La this compound pourrait être utilisée pour conserver le profil pharmacologique tout en améliorant potentiellement la stabilité métabolique .

Découverte de médicaments

Les médicaments deutérés, y compris ceux dérivés de la this compound, peuvent présenter de meilleures propriétés pharmacocinétiques ou toxicologiques en raison des liaisons carbone-deutérium plus fortes, qui modifient leur métabolisme et constituent un axe majeur de recherche .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Methylamine-N,N-d2, also known as N,N-dideuteriomethanamine, is a compound with a molecular weight of 33.07 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Methylamine, a related compound, has been shown to interact with the ammonia channel in escherichia coli .

Mode of Action

Methylamine is known to be formed endogenously and metabolized to formaldehyde . It’s plausible that Methylamine-N,N-d2 may have a similar interaction with its targets, leading to changes at the molecular level.

Biochemical Pathways

Methylamine-N,N-d2 likely participates in similar biochemical pathways as methylamine. Methylotrophic bacteria, for example, have two distinct pathways for methylamine oxidation: the periplasmic methylamine dehydrogenase (MaDH) and the cytoplasmic N-methylglutamate (NMG) pathway . These pathways play distinct roles in the metabolism of methylamine, with the NMG pathway enabling nitrogen N-assimilation .

Pharmacokinetics

It’s worth noting that methylamine is a highly water-soluble gas , which may influence the bioavailability of Methylamine-N,N-d2.

Result of Action

The metabolism of methylamine to formaldehyde could potentially lead to various downstream effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N,N-dideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933209 | |

| Record name | Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2614-35-9, 14779-52-3 | |

| Record name | Methylamine-N,N-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(2H3)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

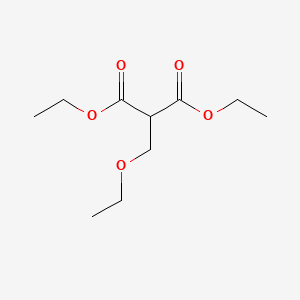

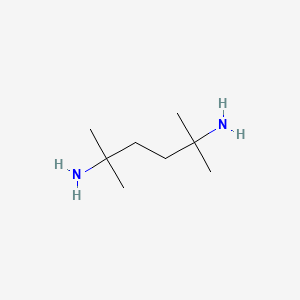

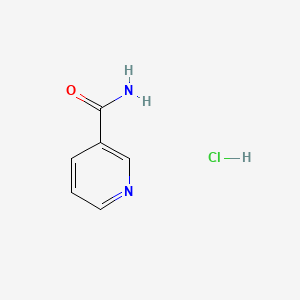

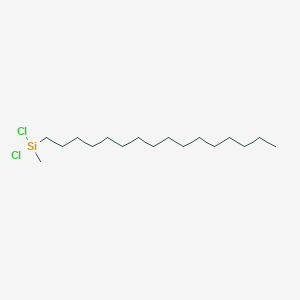

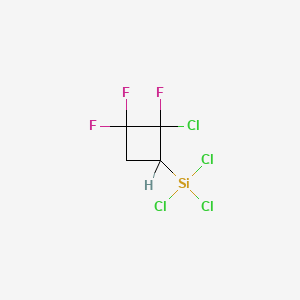

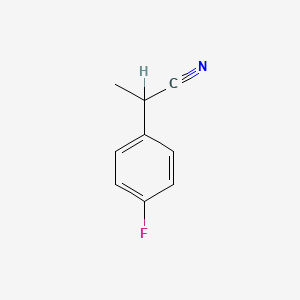

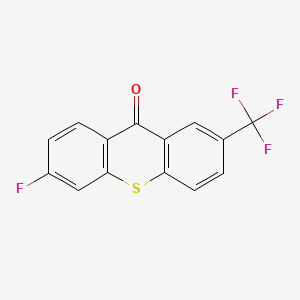

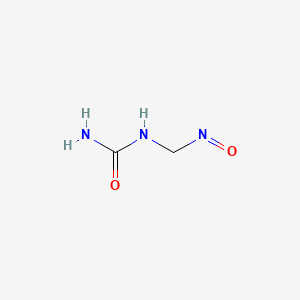

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)

![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)

![[1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-](/img/structure/B1605040.png)